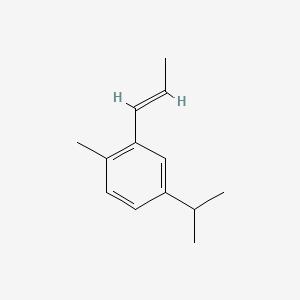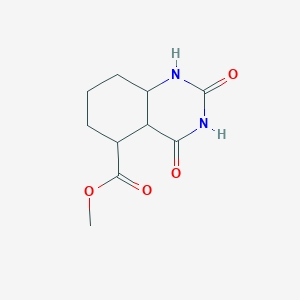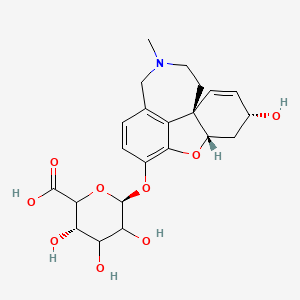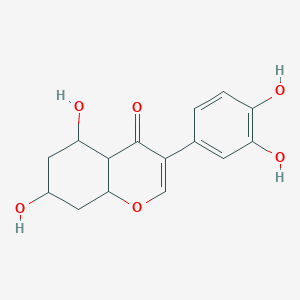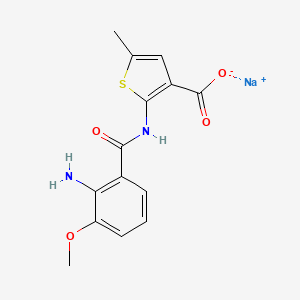
Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamido group with a thiophene ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2-amino-3-methoxybenzoic acid and 5-methylthiophene-3-carboxylic acid. These compounds undergo a series of reactions, including amide bond formation and subsequent sodium salt formation, under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure purity and yield. The process may also incorporate green chemistry principles to minimize environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities within the molecule.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the benzamido or thiophene rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce amines or alcohols.
Scientific Research Applications
Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals targeting specific diseases.
Industry: It may be used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism by which Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its binding affinity and specificity are crucial for understanding its full potential.
Comparison with Similar Compounds
2-Amino-3-methoxybenzoic acid: Shares the benzamido group but lacks the thiophene ring.
5-Methylthiophene-3-carboxylic acid: Contains the thiophene ring but lacks the benzamido group.
Uniqueness: Sodium 2-(2-amino-3-methoxybenzamido)-5-methylthiophene-3-carboxylate is unique due to its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H13N2NaO4S |
|---|---|
Molecular Weight |
328.32 g/mol |
IUPAC Name |
sodium;2-[(2-amino-3-methoxybenzoyl)amino]-5-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C14H14N2O4S.Na/c1-7-6-9(14(18)19)13(21-7)16-12(17)8-4-3-5-10(20-2)11(8)15;/h3-6H,15H2,1-2H3,(H,16,17)(H,18,19);/q;+1/p-1 |
InChI Key |
UMQPHVVVUAWLTM-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(S1)NC(=O)C2=C(C(=CC=C2)OC)N)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[[3-(Dimethylamino)phenyl]-diphenylmethyl] acetate](/img/structure/B12336110.png)
